N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O4S and its molecular weight is 371.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis
Biochemical Analysis
Biochemical Properties
The role of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in biochemical reactions is multifaceted. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-9-15(26-21-20-9)16(22)19-13-5-14(18-7-17-13)23-6-10-2-3-11-12(4-10)25-8-24-11/h2-5,7H,6,8H2,1H3,(H,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABQBMUELQVGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.